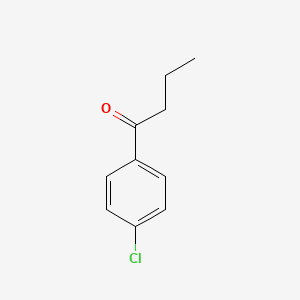

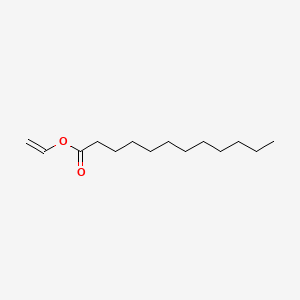

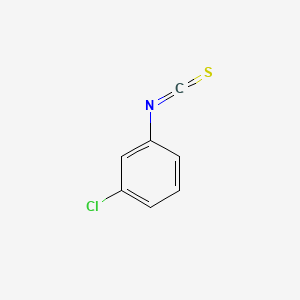

![molecular formula C10H11N5O3S2 B1345822 5-[{[(5-乙基-1,3,4-噻二唑-2-基)氨基]-羰基}-1,3,4-噻二唑-2-甲酸乙酯 CAS No. 1142209-48-0](/img/structure/B1345822.png)

5-[{[(5-乙基-1,3,4-噻二唑-2-基)氨基]-羰基}-1,3,4-噻二唑-2-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

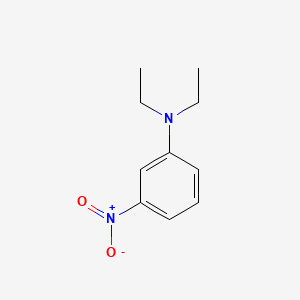

Ethyl 5-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate is a compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. Thiadiazoles are known for their diverse biological activities and applications in medicinal chemistry .

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the reaction of appropriate precursors under controlled conditions. For example, the synthesis of various thiadiazole derivatives has been reported through the interaction of different starting materials such as ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives or cyanoacrylate derivatives . Another example includes the synthesis of substituted diethyl (((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)(phenyl)methyl)phosphonates through a one-pot, three-component reaction using the Kabachnik–Fields reaction .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For instance, the crystal structure of related compounds such as ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate has been determined, revealing a monoclinic space group and specific geometric parameters .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, including cyclocondensation, intramolecular cyclization, and reactions with electrophilic reagents to form new heterocyclic compounds . For example, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate can selectively undergo cyclocondensation to yield pyrazolo[3,4-b]pyridin-3-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can be studied using different analytical techniques. Hirshfeld surface analysis and quantum chemical computations are used to understand the intermolecular interactions and molecular packing in the crystal . Additionally, DFT calculations can be performed to analyze the frontier molecular orbitals and molecular electrostatic potential maps, which provide insights into the reactivity of the molecule .

科学研究应用

微波辅助合成和生物活性

Başoğlu 等人 (2013) 的研究探索了含有青霉酸或头孢菌酸部分的分子(包括 1,3,4-噻二唑衍生物)的微波辅助合成。对这些化合物进行了抗菌、抗脂肪酶和抗脲酶活性评估,其中一些对测试微生物表现出中等抗菌活性,而另一些则表现出抗脲酶和抗脂肪酶活性 (Başoğlu、Ulker、Alpay-Karaoglu 和 Demirbas,2013).

酰胺的合成和生长素活性

岳等人 (2010) 的另一项研究涉及合成 3-(4-甲氧基苯基)-1H-吡唑-5-甲酸乙酯,从而产生取代的 1H-吡唑-5-甲酸和取代的噻二唑-2-氨衍生物。这些化合物表现出较低的生长素活性,并且发现一些对小麦胚芽具有抗肿瘤作用,突出了它们在农业应用中的潜力 (岳、平平、杨、婷和建州,2010).

杂环化合物的抗菌评估

Taha 和 El-Badry (2010) 利用 1-氨基四唑-5-甲酸乙酯(包括 1,3,4-噻二唑衍生物)研究了杂环化合物的抗菌特性。这项研究突出了这些化合物作为抗菌剂的潜力,表明它们在开发新的治疗剂中的重要性 (Taha 和 El-Badry,2010).

气相消除反应研究

Velez 等人 (2015) 对 (5-氰基甲基-1,3,4-噻二唑-2-基)氨基甲酸乙酯的气相消除反应进行了计算研究,提供了对类似化合物热分解机制的见解。这项研究提供了对 1,3,4-噻二唑衍生物的化学性质和反应性的更深入理解,为其在各个领域的潜在应用做出了贡献 (Velez、Ruiz、Quijano 和 Notario,2015).

未来方向

The future directions for research on 1,3,4-thiadiazole compounds could involve further exploration of their biological activities and potential applications in various fields. For instance, their antimicrobial, antiproliferative, and antitumor activities suggest potential applications in medical and pharmaceutical research . Additionally, the development of novel and promising fungicides and bactericides is still an urgent task .

作用机制

Target of Action

Compounds with a similar 1,3,4-thiadiazole scaffold have been known to exhibit anticonvulsant activity .

Mode of Action

It is known that 1,3,4-thiadiazole compounds can prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway .

Biochemical Pathways

It is known that 1,3,4-thiadiazole compounds can influence the gabaa pathway .

Result of Action

It is known that 1,3,4-thiadiazole compounds can prevent neurons from firing in the brain .

属性

IUPAC Name |

ethyl 5-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]-1,3,4-thiadiazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O3S2/c1-3-5-12-15-10(19-5)11-6(16)7-13-14-8(20-7)9(17)18-4-2/h3-4H2,1-2H3,(H,11,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFMVQRDWGIOJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=NN=C(S2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-{[(5-ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。